molecular formula C14H10N6O B15095791 7-(2-aminophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(2-aminophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B15095791
M. Wt: 278.27 g/mol
InChI Key: YEYZZAAJVNINDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Aminophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolopyrimidinone scaffold with a 2-aminophenyl substituent at the 7-position. This structure combines a triazolo-pyrimidine core with a pyridine ring, creating a rigid, planar system.

Properties

Molecular Formula

C14H10N6O

Molecular Weight

278.27 g/mol

IUPAC Name

11-(2-aminophenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C14H10N6O/c15-10-3-1-2-4-12(10)19-6-5-11-9(13(19)21)7-16-14-17-8-18-20(11)14/h1-8H,15H2

InChI Key

YEYZZAAJVNINDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=CC3=C(C2=O)C=NC4=NC=NN34

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-aminophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes as starting materials.

    Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring through a condensation reaction with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-(2-aminophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

7-(2-aminophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-aminophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrido-triazolopyrimidinones and triazolopyrimidine derivatives, focusing on substituent effects, molecular properties, and reported applications.

Substituent Variations and Electronic Effects

The 7-position substituent significantly influences the compound’s electronic and steric properties:

  • 7-(2-Aminophenyl) group (Target): The amino group (-NH2) at the phenyl 2-position is electron-donating, enhancing hydrogen-bonding capacity and solubility in polar solvents. This substituent may improve binding affinity in biological systems .
  • 7-(2-Furylmethyl) group (): The furan ring introduces heteroatom-mediated π-π interactions and moderate electron-withdrawing effects due to oxygen’s electronegativity. This may reduce solubility compared to amino-substituted analogs .
  • Molecular weight: 244.26 g/mol .
  • 7-(4-Nitrophenyl) group (): The nitro group (-NO2) is strongly electron-withdrawing, reducing electron density on the core scaffold. This may enhance stability but decrease solubility. Molecular weight: 308.25 g/mol .
  • 7-(2-Ethylphenyl) group (): An ethyl group provides hydrophobic character, favoring lipid membrane permeability.

Molecular Weight and Physicochemical Properties

Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
7-(2-Aminophenyl) (Target) Not provided Not provided High polarity, H-bond donor/acceptor
7-(2-Furylmethyl) C₁₈H₁₃N₅O₃ () Not reported Moderate solubility, heteroaromatic interactions
7-Amino-2-isopropyl C₁₁H₁₂N₆O () 244.26 Steric hindrance, basic amino group
7-(4-Nitrophenyl) C₁₄H₈N₆O₃ () 308.25 Low solubility, electron-deficient core
7-(2-Ethylphenyl) C₁₇H₁₅N₅O () Not reported Hydrophobic, enhanced lipophilicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.